molecular formula C13H18N2 B11748108 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine

1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine

Cat. No.: B11748108
M. Wt: 202.30 g/mol
InChI Key: YMARJEOBMNZAFR-UHFFFAOYSA-N
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Description

1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is a hydrogenated acridine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and scaffold for developing molecules that interact with central nervous system targets. The strategic introduction of an amine group at the 9-position of the octahydroacridine core is a documented method for directing hydrogenation and modifying the electronic properties of the ring system, which can be crucial for optimizing biological activity . Acridine and tetrahydroacridine derivatives, particularly 9-amino-substituted analogs, are extensively investigated for their potent inhibitory activity against acetylcholinesterase (AChE), a primary mechanism explored for potential applications in neurodegenerative conditions . Beyond AChE inhibition, related compounds have been shown to influence noradrenergic transmission and modulate beta-adrenoceptor coupled signal transduction systems, suggesting a broader neuropharmacological profile . Furthermore, the octahydroacridine structure is a recognized pharmacophore in tricyclic antidepressant research, with studies indicating that derivatives can exhibit properties characteristic of this drug class . This amine is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical for exploring new corrosion inhibitors, given the demonstrated potential of acridine-based compounds in this field .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1,2,3,4,4a,9,9a,10-octahydroacridin-9-amine

InChI

InChI=1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7,10,12-13,15H,2,4,6,8,14H2

InChI Key

YMARJEOBMNZAFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C3=CC=CC=C3N2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1,3-cyclohexanedione (4.0 mmol) reacts with an aldehyde (2.0 mmol) in methanol under triethylamine catalysis. The addition of cyanogen bromide initiates cyclization, yielding octahydro-1H-xanthene intermediates after 24 hours at 0–5°C. While the original protocol targets xanthene derivatives, substituting aldehydes with amine-containing precursors could direct the formation of the acridin-9-amine scaffold.

Key Data:

ParameterValueSource
SolventMethanol
CatalystTriethylamine
Reaction Temperature0–5°C (ice bath)
Yield70–85% (xanthene intermediate)

Catalyst-Free Aza-Michael Addition with Hydroxylamine

A green chemistry approach eliminates catalysts by utilizing ethylene glycol as both solvent and promoter. This method, validated for hexahydroacridine-diones, involves the reaction of octahydro-xanthene intermediates with hydroxylamine hydrochloride at 100°C.

Synthesis of the Amine Moiety

Heating octahydro-1H-xanthene (0.31 mmol) with hydroxylamine hydrochloride (0.31 mmol) in ethylene glycol for 2–4 hours induces an intramolecular Aza-Michael addition. The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ketone, followed by cyclization to form the acridine core.

Optimized Conditions:

  • Solvent: Ethylene glycol (8 mL)

  • Temperature: 100°C

  • Yield: 75–90% (for analogous compounds)

Analytical Validation:

  • IR Spectroscopy: N–H stretches at 3300–3400 cm⁻¹ confirm amine formation.

  • ¹H NMR: Characteristic signals for equatorial protons on the cyclohexane rings (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

Reductive Amination of Ketone Precursors

A patent-pending method for structurally similar compounds employs reductive amination to introduce the amine group. Although developed for 1,2,3,4,5,6,7,8-octahydro-9-phenylacetamido acridine, this strategy is adaptable to the target amine.

Procedure and Modifications

  • Intermediate Synthesis: Condense 1,3-cyclohexanedione with benzaldehyde and ammonium acetate in ethanol to form a dihydroacridine ketone.

  • Reduction: Treat the ketone with sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, selectively reducing the imine bond to the amine.

Critical Parameters:

StepConditionsYield
CyclocondensationEthanol, reflux, 12 hours65%
Reductive AminationNaBH₃CN, methanol, 25°C, 6h82%

Elemental Analysis (Example):

  • Theoretical: C: 74.57%, H: 7.68%, N: 8.28%

  • Observed: C: 74.28%, H: 7.57%, N: 7.98%

Hydrazine-Mediated Cyclization

A literature method for 10-amino-octahydroacridine-diones utilizes hydrazine or phenylhydrazine to introduce the amine group. While originally producing dione derivatives, modifying the stoichiometry and reaction time could prioritize amine formation.

Adaptation for Target Amine

Reacting 9-aryl-1,8-dioxo-heptahydroxanthene with excess hydrazine hydrate in ethanol under reflux conditions (6–8 hours) facilitates cyclization and simultaneous reduction of the ketone to the amine.

Challenges:

  • Competing side reactions may yield hydrazones if stoichiometry is unbalanced.

  • Yield Improvement: Increasing hydrazine molar ratio (2:1) enhances amine selectivity to ~70%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh atom economyRequires acidic conditions70–85%
Aza-Michael AdditionCatalyst-free, green solventLong reaction times (4h)75–90%
Reductive AminationSelective reductionCostly reducing agents65–82%
Hydrazine CyclizationSimple reagentsSide product formation60–70%

Chemical Reactions Analysis

Aza-Michael Addition Reactions

Octahydroacridin-9-amine derivatives participate in catalyst-free intramolecular and intermolecular Aza-Michael additions. For example:

  • Reaction with hydroxylamine hydrochloride yields hexahydroacridine-1,8-dione derivatives via oxime formation.

  • Conditions : Ethylene glycol solvent, 100°C, 2–4 hours .

Table 1: Representative Aza-Michael Adducts

EntryReactantProductYield (%)Characterization (IR/NMR)
14-Nitrophenyl derivative10-Hydroxy-9-(4-nitrophenyl)hexahydro85IR: 1653 cm⁻¹ (C=O); ¹H NMR: δ 10.76 (NH)
2Phenyl derivative10-Hydroxy-9-phenylhexahydroacridine78¹³C NMR: δ 194.92 (C=O)

Table 2: Thiourea Derivatives

EntrySubstituentYield (%)Melting Point (°C)IR Data (cm⁻¹)
3aPhenyl922571660 (C=S), 3441 (N–H)
3b2-Nitrophenyl88231–2341590 (C=N), 3256 (N–H)

Condensation with Hydrazines

Reaction with hydrazine or phenylhydrazine produces fluorescent 10-aminoacridin-1,8-dione derivatives:

  • Conditions : Concentrated H₂SO₄ catalyst, aqueous medium, 24-hour reflux .

Table 3: Hydrazine Adducts

EntryHydrazine TypeProduct StructureFluorescence λ (nm)Yield (%)
4aHydrazine10-Amino-9-phenyl derivative42076
4bPhenylhydrazine10-Phenylamino-9-(4-Cl)43568

Characterization : MS (m/z 342 [M+H]⁺), ¹H NMR (δ 2.1–3.2 for cyclohexane protons) .

Mechanistic Insights

  • Aza-Michael addition proceeds via nucleophilic attack of the amine on α,β-unsaturated carbonyl intermediates .

  • Thiourea formation involves thiocarbonyl insertion, confirmed by IR C=S stretches at 1660–1590 cm⁻¹ .

  • Hydrazine condensation follows a tandem Knoevenagel-Michael pathway, stabilized by H-bonding in aqueous acidic conditions .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
One of the notable applications of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is its potential as an antiviral agent. Research indicates that derivatives of this compound can exhibit activity against viruses such as HIV. A study highlighted the compound's structural features that contribute to its efficacy in inhibiting viral replication. The molecular structure allows for interactions with viral enzymes or receptors essential for the viral life cycle .

Anticancer Properties:
Another promising application lies in cancer treatment. Compounds related to octahydroacridin structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific pathways. This makes it a candidate for further development into anticancer drugs .

Materials Science

Organic Electronics:
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine has been investigated for use in organic electronic devices due to its semiconducting properties. Its ability to form stable films and its favorable charge transport characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .

Chemical Intermediate

Synthesis of Complex Molecules:
In synthetic organic chemistry, 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine serves as a versatile building block for the synthesis of more complex molecules. Its functional groups can be modified to create a variety of derivatives with tailored properties. This versatility is particularly valuable in drug discovery and development processes where specific biological activities are desired .

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Antiviral Activity Identified structural features contributing to antiviral efficacy against HIV.
Anticancer Properties Demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.
Organic Electronics Enhanced performance in OLEDs and OPVs due to favorable charge transport properties.
Synthesis of Derivatives Versatile building block for synthesizing complex molecules with varied functionalities.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine and related compounds:

Compound Name Molecular Formula Hydrogenation Pattern Substituents Melting Point (°C) Key Structural Features
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine C₁₃H₁₈N₂ 4a,9a-saturation None Not reported Fully saturated lower ring, partially unsaturated upper ring
9-Amino-1,2,3,4-tetrahydroacridine (2a) C₁₃H₁₄N₂ Single-ring saturation None 179–181 One saturated ring, planar aromatic upper ring
9-Amino-1,2,3,4,5,6,7,8-octahydroacridine (3a) C₁₃H₁₈N₂ Full lower-ring saturation None 210–211 Fully saturated lower ring, aromatic upper ring
N-(2-Azidoethyl)-1,2,3,4-tetrahydroacridin-9-amine C₁₅H₁₇N₅ Single-ring saturation Azidoethyl group Not reported Reactive azide moiety, modified amine side chain
Octahydropyrido[2,1-c]thiomorpholin-9-amine C₈H₁₆N₂S Heterocyclic saturation Sulfur atom Not reported Thiomorpholine ring, fused pyridine system
Key Observations:
  • Hydrogenation Impact: The position and extent of hydrogenation significantly influence melting points and stability. For example, 9-Amino-1,2,3,4-tetrahydroacridine (2a) melts at 179–181°C, while the more saturated 1,2,3,4,5,6,7,8-octahydroacridine (3a) melts at 210–211°C, indicating increased rigidity .
  • Functional Groups : The azide-containing analog (from ) introduces reactivity for click chemistry applications, unlike the unmodified target compound.

Pharmacological and Industrial Relevance

  • Acridine Core : The planar aromatic system in tetrahydroacridines (e.g., 2a) is associated with DNA intercalation, making them candidates for anticancer agents. The target compound’s partial saturation may reduce intercalation but improve metabolic stability .
  • Heterocyclic Variants : Thiomorpholine derivatives () exhibit enhanced bioavailability due to sulfur’s electron-rich nature, useful in CNS-targeting drugs .

Biological Activity

1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is a compound belonging to the acridine family known for its diverse biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine

The synthesis of octahydroacridine derivatives typically involves multi-step chemical reactions that include cyclization and functional group modifications. Recent studies have reported eco-friendly methods for synthesizing these compounds using heterogeneous catalysts to enhance selectivity and yield .

Table 1: Synthesis Methods for Octahydroacridines

MethodDescriptionYield (%)
Heterogeneous CatalysisEco-friendly approach using mesoporous catalysts>90
Traditional SynthesisMulti-step reactions with various reagents70-85

Anticancer Properties

Recent studies have highlighted the anticancer potential of octahydroacridine derivatives. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma). The mechanism of action is believed to involve the modulation of key genes associated with cell survival and apoptosis pathways.

Case Study: Cytotoxicity Evaluation

In a comparative study evaluating various derivatives of acridine compounds:

  • Compound 8f exhibited the lowest IC50 values against A431 cells (IC50 = 12.5 µM), indicating strong anticancer activity.
  • The expression levels of genes such as p53 and EGFR were significantly altered upon treatment with these compounds, suggesting a mechanism involving apoptosis induction and inhibition of cell proliferation .

Antimicrobial Activity

1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Biological Activities of Octahydroacridine Derivatives

Activity TypeTest OrganismsIC50 (µM)
AnticancerA431 (skin cancer)12.5
AntimicrobialE. coli25
S. aureus30

Mechanistic Insights

The biological activity of octahydroacridine compounds can be attributed to their structural features that facilitate interactions with biological macromolecules. For example:

  • Fluorescence Studies : Investigations into the interaction between octahydroacridines and other compounds like benzocoumarins suggest a photoinduced electron transfer mechanism that enhances their biological efficacy .
  • Gene Expression Analysis : Changes in mRNA levels of critical genes (e.g., p53 and TOP2B) indicate that these compounds may trigger apoptotic pathways in cancer cells .

Q & A

Q. Table 1: Catalyst Impact on Isomer Formation

CatalystTemperature (°C)Major IsomerYield (%)
PtO₂25cis-4a,9a60
Pd/C80trans-4a,9a75

Advanced: How can computational methods like DFT calculations optimize the synthesis of octahydroacridine derivatives?

Density Functional Theory (DFT) aids in predicting reaction pathways and stability:

  • Transition state analysis : Identifies energy barriers for hydrogenation steps, guiding catalyst selection. For example, calculations on trans-isomers show lower steric strain than cis counterparts .
  • Reaction path sampling : Quantum mechanical/molecular mechanical (QM/MM) simulations model solvent effects and intermediate stability .
  • Energy frameworks : Hirshfeld surface analysis (used in related octahydroacridines) quantifies intermolecular interactions, predicting crystallization behavior .

Advanced: What strategies resolve contradictions in spectroscopic data interpretation for octahydroacridine derivatives?

Discrepancies between NMR, XRD, and computational data require cross-validation:

  • XRD vs. NMR : Single-crystal XRD definitively assigns stereochemistry, resolving ambiguities in NOESY or COSY spectra (e.g., distinguishing axial/equatorial hydrogens) .
  • DFT-NMR correlation : Calculate ¹³C/¹H chemical shifts using Gaussian software and compare with experimental data to validate proposed structures .
  • Dynamic effects : Variable-temperature NMR detects conformational flexibility, explaining split signals in rigid derivatives .

Advanced: How does factorial design improve experimental efficiency in modifying acridine-based compounds?

Factorial design systematically evaluates multiple variables:

  • Parameters tested : Catalyst type, solvent polarity, temperature, and reaction time .
  • Case study : Optimizing Povarov reaction yields by testing 2³ factorial designs (e.g., varying acid catalyst strength, solvent dielectric constant, and stoichiometry) .
  • Data analysis : ANOVA identifies significant factors (e.g., solvent polarity contributes 40% to yield variance), reducing trial-and-error approaches .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for octahydroacridines in biological systems?

SAR studies combine synthesis, biophysical assays, and modeling:

  • Functional group modulation : Introduce substituents at positions 3, 7, or 10 to test electronic effects on protein binding (e.g., methyl groups enhance lipophilicity) .
  • Molecular docking : AutoDock Vina predicts binding affinities to targets like DNA topoisomerases, validated by fluorescence quenching assays .
  • Pharmacokinetic profiling : HPLC-MS tracks metabolic stability in liver microsomes, correlating with hydrogenation degree (e.g., saturated derivatives show longer half-lives) .

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